6-chloro-N-methyl-N-(4-methylcyclohexyl)pyrazin-2-amine
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Overview
Description
6-chloro-N-methyl-N-(4-methylcyclohexyl)pyrazin-2-amine is a chemical compound with the molecular formula C12H18ClN3. It belongs to the class of pyrazine derivatives, which are known for their diverse biological activities and applications in various fields such as pharmaceuticals, organic materials, and natural products .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-chloro-N-methyl-N-(4-methylcyclohexyl)pyrazin-2-amine typically involves the reaction of 6-chloro-N-methylpyrazin-2-amine with 4-methylcyclohexylamine under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or ethanol, with the addition of a base like triethylamine to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include steps such as purification through recrystallization or chromatography to ensure the final product meets the required specifications .
Chemical Reactions Analysis
Types of Reactions
6-chloro-N-methyl-N-(4-methylcyclohexyl)pyrazin-2-amine can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles such as amines or thiols.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Cyclization Reactions: It can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like sodium azide or potassium thiocyanate.
Oxidation Reactions: Reagents such as potassium permanganate or hydrogen peroxide can be used.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrazine derivatives, while oxidation and reduction reactions can produce different oxidized or reduced forms of the compound .
Scientific Research Applications
6-chloro-N-methyl-N-(4-methylcyclohexyl)pyrazin-2-amine has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and heterocyclic compounds.
Biology: Investigated for its potential biological activities, such as antimicrobial, anti-inflammatory, and antiviral properties.
Medicine: Explored for its potential use in drug discovery and development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties
Mechanism of Action
The mechanism of action of 6-chloro-N-methyl-N-(4-methylcyclohexyl)pyrazin-2-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
6-chloro-N-methylpyrazin-2-amine: A closely related compound with similar chemical properties but lacking the 4-methylcyclohexyl group.
N-methyl-N-(4-methylcyclohexyl)pyrazin-2-amine: Another related compound without the chlorine atom.
Uniqueness
6-chloro-N-methyl-N-(4-methylcyclohexyl)pyrazin-2-amine is unique due to the presence of both the chlorine atom and the 4-methylcyclohexyl group, which confer specific chemical and biological properties. These structural features may enhance its reactivity and potential biological activities compared to similar compounds .
Properties
Molecular Formula |
C12H18ClN3 |
---|---|
Molecular Weight |
239.74 g/mol |
IUPAC Name |
6-chloro-N-methyl-N-(4-methylcyclohexyl)pyrazin-2-amine |
InChI |
InChI=1S/C12H18ClN3/c1-9-3-5-10(6-4-9)16(2)12-8-14-7-11(13)15-12/h7-10H,3-6H2,1-2H3 |
InChI Key |
KEVWXDUHWNJHGE-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCC(CC1)N(C)C2=CN=CC(=N2)Cl |
Origin of Product |
United States |
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